molecular formula C17H15FN2O3S B4191176 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide

Cat. No. B4191176
M. Wt: 346.4 g/mol
InChI Key: YKCBMJDPYHRXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide, also known as FBP, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. FBP is a benzothiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide is not fully understood, but it is thought to involve the modulation of protein activity through binding to specific sites on the protein surface. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide has been shown to bind to a variety of proteins, including enzymes, receptors, and ion channels, and to modulate their activity in a variety of ways.
Biochemical and Physiological Effects:
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide has a variety of biochemical and physiological effects, including the modulation of protein activity, the inhibition of enzyme activity, and the modulation of ion channel function. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide has also been shown to have anti-inflammatory and anti-tumor properties, making it a valuable tool for investigating the mechanisms of these processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide is its versatility as a tool for investigating a range of biological processes. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide can be used to study protein-protein interactions, enzyme activity, ion channel function, and more. However, there are also limitations to the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide in lab experiments, including its potential toxicity and the need for careful optimization of experimental conditions.

Future Directions

There are many potential future directions for the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide in scientific research. One area of interest is the development of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide derivatives with improved properties, such as increased potency or selectivity for specific protein targets. Another area of interest is the use of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide in the development of new drugs for the treatment of disease, particularly cancer and inflammatory disorders. Additionally, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide may have potential applications in the development of diagnostic tools for the detection of specific proteins or protein-protein interactions.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide has been used extensively in scientific research as a tool for investigating a range of biological processes. One of the primary applications of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide is in the study of protein-protein interactions, as it has been shown to bind to a variety of proteins and modulate their activity. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide has also been used to study the role of specific proteins in disease processes, as well as to investigate the mechanisms of action of various drugs.

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-10(23-14-6-4-3-5-13(14)22-2)16(21)20-17-19-12-8-7-11(18)9-15(12)24-17/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCBMJDPYHRXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)F)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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